molecular formula C25H26N4O3 B2958061 N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide CAS No. 919977-85-8

N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2958061
CAS No.: 919977-85-8
M. Wt: 430.508
InChI Key: ITIONGJHTTXVLX-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide is a complex organic compound featuring a benzodiazole core, a furan ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the furan ring and the phenyl group. Common reagents used in these reactions include N-methyl-1,2-phenylenediamine, furan-2-carboxylic acid, and isopropyl phenylcarbamate. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzodiazole core is known to interact with various receptors and enzymes, modulating their activity. The furan ring and phenyl group contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1,2-phenylenediamine
  • Furan-2-carboxylic acid
  • Isopropyl phenylcarbamate

Uniqueness

N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the benzodiazole core, furan ring, and phenyl group imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-methyl-N-[[1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-18(2)29(19-10-5-4-6-11-19)24(30)17-28-21-13-8-7-12-20(21)26-23(28)16-27(3)25(31)22-14-9-15-32-22/h4-15,18H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIONGJHTTXVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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